molecular formula C12H12N2O2S B5914016 Pyridazinone, 2-8

Pyridazinone, 2-8

Cat. No.: B5914016
M. Wt: 248.30 g/mol
InChI Key: UYIGDOOZRPUBSA-UHFFFAOYSA-N
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Description

Pyridazinone, 2-8, is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazinone, 2-8, can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or keto acids. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the formation of the pyridazinone ring .

Industrial Production Methods: Industrial production of pyridazinone derivatives often involves multi-step synthesis processes, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification and isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyridazinone, 2-8, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazinone, 2-8, has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its anti-inflammatory, analgesic, antihypertensive, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridazinone, 2-8, varies depending on its specific applicationFor example, some pyridazinone compounds inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Uniqueness of Pyridazinone, 2-8: this compound, is unique due to its broad spectrum of biological activities and its ability to undergo various chemical reactions. Its structural versatility allows for the synthesis of numerous derivatives with diverse pharmacological properties .

Properties

IUPAC Name

4-ethylsulfanyl-5-hydroxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIGDOOZRPUBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=NN(C1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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